molecular formula C15H5F13N2S2 B12339777 (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide

Cat. No.: B12339777
M. Wt: 524.3 g/mol
InChI Key: FVEVOPNRFOBVBL-BQYQJAHWSA-N
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Description

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is a complex organofluorine compound. It features multiple trifluoromethyl groups and a thiazole ring, making it a unique and highly fluorinated molecule. The presence of these groups imparts distinct chemical properties, such as high thermal stability and resistance to oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex fluorinated compounds often involve continuous flow processes to ensure precise control over reaction conditions and to maximize yield

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can target the double bond in the perfluoroethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated perfluoroalkyl derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of other fluorinated molecules due to its high reactivity and stability.

Biology

In biological research, it can be used as a probe to study enzyme interactions due to its unique electronic properties.

Medicine

Industry

In the industrial sector, it can be used in the development of high-performance materials, such as coatings and polymers, due to its thermal stability and resistance to chemical degradation .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl groups can enhance binding affinity to proteins by increasing hydrophobic interactions. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(5-(Perfluoroethylidene)-4,4-bis(trifluoromethyl)-4,5-dihydrothiazol-2-yl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of multiple trifluoromethyl groups and a perfluoroethylidene group, which imparts exceptional stability and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C15H5F13N2S2

Molecular Weight

524.3 g/mol

IUPAC Name

N-[(5E)-5-(1,2,2,2-tetrafluoroethylidene)-4,4-bis(trifluoromethyl)-1,3-thiazol-2-yl]-4-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C15H5F13N2S2/c16-7(13(20,21)22)8-11(14(23,24)25,15(26,27)28)30-10(32-8)29-9(31)5-1-3-6(4-2-5)12(17,18)19/h1-4H,(H,29,30,31)/b8-7+

InChI Key

FVEVOPNRFOBVBL-BQYQJAHWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=S)NC2=NC(/C(=C(/C(F)(F)F)\F)/S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=S)NC2=NC(C(=C(C(F)(F)F)F)S2)(C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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